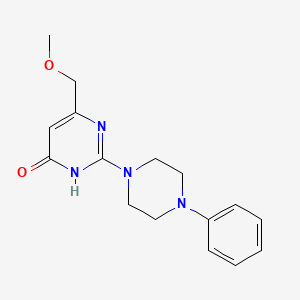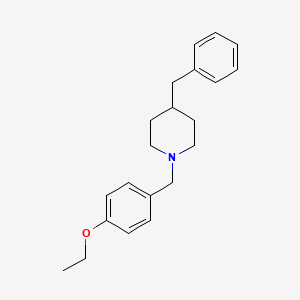
6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as MPP, is a chemical compound that has been extensively used in scientific research. MPP is a pyrimidine derivative that has been synthesized using various methods.
Mecanismo De Acción
6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone acts as a potent inhibitor of the reuptake of serotonin, dopamine, and norepinephrine. By inhibiting the reuptake of these neurotransmitters, 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone increases their concentration in the synaptic cleft, leading to increased neurotransmission. 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to bind to the serotonin transporter with high affinity, leading to the inhibition of serotonin reuptake.
Biochemical and Physiological Effects:
6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to increase the release of serotonin, dopamine, and norepinephrine in various brain regions, leading to increased neurotransmission. 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has also been shown to have antidepressant and anxiolytic effects in animal models. 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to increase the expression of various neurotrophic factors, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has several advantages for use in laboratory experiments. 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is a potent and selective inhibitor of the reuptake of serotonin, dopamine, and norepinephrine, making it a useful tool for studying the role of these neurotransmitters in various physiological and pathological processes. 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is relatively easy to synthesize and can be obtained in large quantities. However, 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has some limitations, including its potential toxicity and the need for careful handling in laboratory experiments.
Direcciones Futuras
There are several future directions for the use of 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in scientific research. 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone may be useful in studying the role of neurotransmitter systems in various psychiatric disorders, including depression, anxiety, and schizophrenia. 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone may also be useful in studying the effects of various drugs on neurotransmitter systems. Further research is needed to determine the safety and efficacy of 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in humans. Additionally, the development of new and improved methods for synthesizing 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone may lead to the production of more potent and selective inhibitors of neurotransmitter reuptake.
Conclusion:
In conclusion, 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is a chemical compound that has been extensively used in scientific research. 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is a potent and selective inhibitor of the reuptake of serotonin, dopamine, and norepinephrine, making it a useful tool for studying the role of these neurotransmitters in various physiological and pathological processes. 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has several advantages for use in laboratory experiments, including its ease of synthesis and potency. However, 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone also has some limitations, including its potential toxicity and the need for careful handling in laboratory experiments. Future research may lead to the development of new and improved methods for synthesizing 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone and the discovery of new applications for this chemical compound.
Métodos De Síntesis
6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been synthesized using various methods, including the reaction of 2-chloro-4,6-dimethoxypyrimidine with 4-phenylpiperazine and formaldehyde. Another method involves the reaction of 4-phenylpiperazine with 2-chloro-6-methoxy-4-pyrimidinylamine, followed by the reaction with formaldehyde. The synthesis of 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is relatively simple and can be achieved using standard laboratory techniques.
Aplicaciones Científicas De Investigación
6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively used in scientific research as a tool for studying the pharmacology of various neurotransmitter systems. 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to bind to and inhibit the reuptake of serotonin, dopamine, and norepinephrine, making it a useful tool for studying the role of these neurotransmitters in various physiological and pathological processes. 6-(methoxymethyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has also been used to study the effects of antidepressants and antipsychotics on neurotransmitter systems.
Propiedades
IUPAC Name |
4-(methoxymethyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-22-12-13-11-15(21)18-16(17-13)20-9-7-19(8-10-20)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRARWMVJPZBHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methyl-3-furoyl)-3-piperidinamine](/img/structure/B6069269.png)
![2-(2-chlorophenyl)-8H-[1,2,4]triazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepin-6-ol](/img/structure/B6069276.png)
![ethyl 6-benzyl-2-({[(4-methylphenyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6069297.png)
![2-[1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinyl]ethanol](/img/structure/B6069299.png)
![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B6069306.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6069310.png)
![S-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl] 4-bromobenzenecarbothioate](/img/structure/B6069312.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-N-methyl-2-phenylethanamine](/img/structure/B6069321.png)

![4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol](/img/structure/B6069326.png)
![4-(methoxymethyl)-2-methyl-6-(2-thienyl)-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6069332.png)
![2-{1-cyclohexyl-4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6069344.png)
![2-cyclohexyl-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6069362.png)